2-(9H-Carbazol-9-YL)acetaldehyde
Overview
Description
2-(9H-Carbazol-9-YL)acetaldehyde is an organic compound that features a carbazole moiety attached to an acetaldehyde group. Carbazole is a tricyclic aromatic heterocycle with nitrogen, known for its stability and electronic properties. The acetaldehyde group introduces reactivity, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Carbazol-9-YL)acetaldehyde typically involves the functionalization of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole reacts with N,N-dimethylformamide and phosphorus oxychloride to form the formylated product. This intermediate can then be reduced to the corresponding acetaldehyde derivative using reagents like sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-(9H-Carbazol-9-YL)acetic acid.
Reduction: 2-(9H-Carbazol-9-YL)ethanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(9H-Carbazol-9-YL)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and photonics.
Biology: Investigated for its potential in biological assays due to its ability to interact with biomolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-9-YL)acetaldehyde depends on its application:
In organic electronics: The carbazole moiety acts as an electron donor, facilitating charge transport in devices like OLEDs.
In biological systems: The aldehyde group can form covalent bonds with nucleophiles in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, lacking the aldehyde functionality.
2-(9H-Carbazol-9-YL)ethanol: The reduced form of 2-(9H-Carbazol-9-YL)acetaldehyde.
2-(9H-Carbazol-9-YL)acetic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the carbazole and aldehyde functionalities, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-carbazol-9-ylacetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGVUHDMFDNDOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512793 | |
Record name | (9H-Carbazol-9-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25557-77-1 | |
Record name | (9H-Carbazol-9-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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